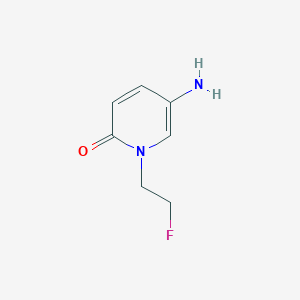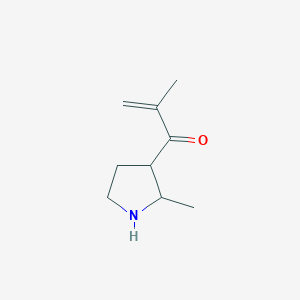
(2S,4R)-4-Hydroxy-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-4-Hydroxy-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a hydroxy group, a methoxybenzenesulfonyl group, and a carboxylic acid group. Its unique structure allows it to participate in diverse chemical reactions and makes it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Hydroxy-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a diester.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a selective hydroxylation reaction using reagents such as osmium tetroxide or a similar oxidizing agent.
Attachment of the Methoxybenzenesulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using methoxybenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4R)-4-Hydroxy-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxybenzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
(2S,4R)-4-Hydroxy-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (2S,4R)-4-Hydroxy-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with target proteins, influencing their activity. The methoxybenzenesulfonyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,4S)-4-Hydroxy-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxylic acid: Similar structure but different stereochemistry.
(2S,4R)-4-Methoxy-1-(phenylsulfonyl)-2-pyrrolidinecarboxylic acid: Similar functional groups but different substitution pattern.
Uniqueness
(2S,4R)-4-Hydroxy-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and substitution pattern, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C12H15NO6S |
|---|---|
Poids moléculaire |
301.32 g/mol |
Nom IUPAC |
(2S,4R)-4-hydroxy-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO6S/c1-19-9-2-4-10(5-3-9)20(17,18)13-7-8(14)6-11(13)12(15)16/h2-5,8,11,14H,6-7H2,1H3,(H,15,16)/t8-,11+/m1/s1 |
Clé InChI |
YBWUYYVFHIGKPL-KCJUWKMLSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)S(=O)(=O)N2C[C@@H](C[C@H]2C(=O)O)O |
SMILES canonique |
COC1=CC=C(C=C1)S(=O)(=O)N2CC(CC2C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


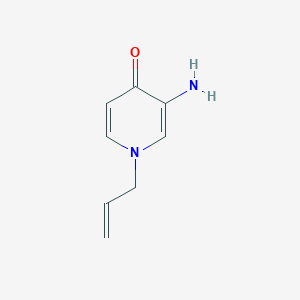
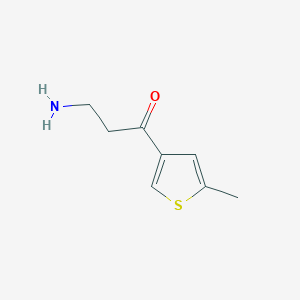
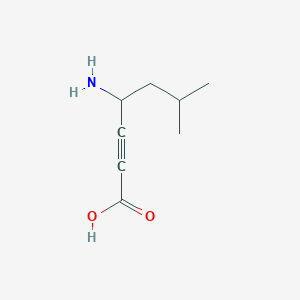

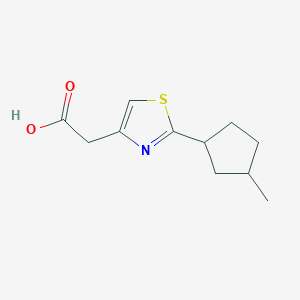
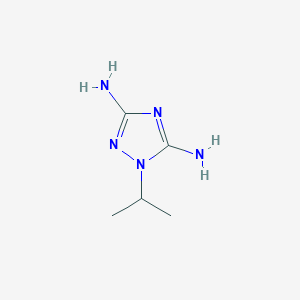
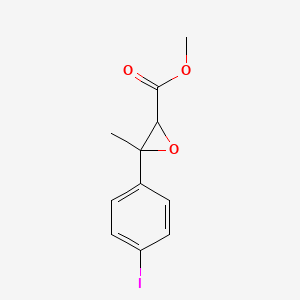
![Tert-butyl 3-oxo-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13165491.png)
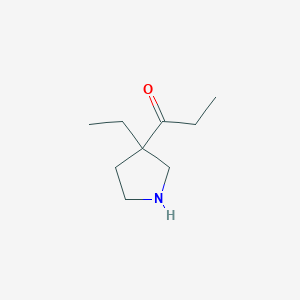
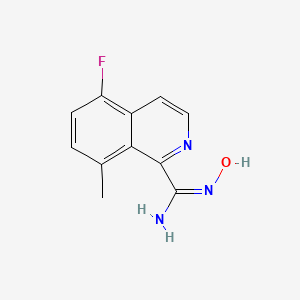
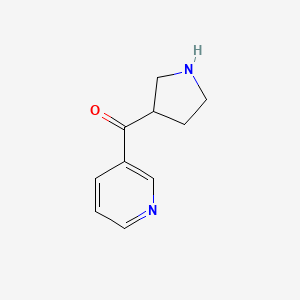
![2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B13165515.png)
